

Application Notes and Protocols for Tantalum Silicide (TaSi₂) in VLSI Technology

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Compound of Interest

Compound Name: Tantalum silicide

Cat. No.: B078852

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Introduction

Tantalum silicide (TaSi₂) is a refractory metal silicide that has been widely adopted in VLSI technology due to its unique combination of properties, including low electrical resistivity, high thermal stability, and excellent compatibility with standard silicon processing.[1][2] As device dimensions continue to shrink, the resistance of traditional polysilicon interconnects becomes a significant limiting factor in circuit performance.[3] TaSi₂ serves as a crucial material to mitigate these parasitic effects, primarily by reducing the sheet resistance of gate electrodes and interconnects, thereby improving device speed and performance.[3][4] These notes provide an overview of its key applications and detailed protocols for its deposition and patterning.

Application Notes

Tantalum silicide's primary role in VLSI is to provide low-resistance pathways for electrical signals. This is achieved through several key applications:

2.1 Polycide Gate Structures In a polycide structure, a layer of TaSi₂ is deposited directly onto a heavily doped polysilicon gate electrode. This composite "gate stack" offers a significant reduction in the overall gate resistance compared to using polysilicon alone.[4] The lower resistance minimizes RC time delays, leading to faster switching speeds for transistors.[3] The polysilicon layer is retained to maintain the critical and well-characterized interface with the gate oxide, preserving device reliability and threshold voltage stability. The TaSi₂ layer simply acts as a highly conductive shunt.

2.2 Self-Aligned Silicide (Salicide) Contacts The salicide process is a self-alignment technique used to form silicide on the gate, source, and drain regions of a MOSFET simultaneously. After the polysilicon gate is patterned and sidewall spacers are formed, a thin layer of a refractory metal like tantalum is deposited. A thermal annealing step causes the tantalum to react with the exposed silicon areas (gate, source, and drain) to form TaSi₂.^[3] A subsequent selective wet etch removes the unreacted metal from the oxide spacers and isolation regions, leaving the silicide perfectly aligned to the desired contacts.^{[3][4]} This process dramatically reduces the parasitic series resistance of the source/drain regions and the contact resistance, which is critical for high-performance devices.^[5]

2.3 Local Interconnects TaSi₂ can be used to form local interconnects, which are short, high-resistance connections between the gate of one transistor and the source/drain of another, often found in memory cells like SRAMs.^{[4][6]} Its ability to withstand high processing temperatures makes it a suitable material for this application, enabling increased circuit density.^{[6][7]}

2.4 Diffusion Barriers Thin films of tantalum and its compounds, including silicides, exhibit good thermal stability and can act as effective diffusion barriers.^{[1][8]} In copper interconnect schemes, tantalum-based layers are used to prevent the diffusion of copper into the silicon substrate or dielectric layers, which would otherwise degrade device performance and reliability.^{[8][9]}

Material Properties and Process Data

The selection of TaSi₂ for VLSI applications is driven by its favorable electrical and physical properties, which are summarized below.

Table 1: Key Properties of **Tantalum Silicide**

Property	Value / Characteristic	Source(s)
Chemical Formula	TaSi ₂	[1]
Crystal Structure	Tetragonal	[10]
Melting Point	~2200 °C	[2]
Resistivity (Annealed)	45 - 60 μΩ·cm	[11]
Thermal Stability	Stable up to ~900 °C in typical VLSI processing environments.	[3][11]
Oxidation Resistance	Good; forms a protective SiO ₂ layer during oxidation.	[2][11]
Primary Applications	Polycide gates, salicide contacts, local interconnects.	[3][4][7]

Table 2: Typical Process Parameters for TaSi₂ Deposition

Deposition Method	Parameter	Typical Value Range	Source(s)
DC Sputtering	Target Material	Stoichiometric TaSi ₂	[12]
	Sputtering Gas	Argon (Ar)	
	Chamber Pressure	5 - 7 mTorr	
	Film Thickness	100 - 250 nm (2500 Å)	
	Post-Anneal Temp.	800 - 1000 °C	
LPCVD	Precursors	TaCl ₅ and SiH ₄ or TaX ₅ (X=F, Cl) and SiF ₂	[3]
	Deposition Temp.	190 - 300 °C (with SiF ₂) or ~600 °C (with SiH ₄)	
	Chamber Pressure	Low Pressure (< 1 Torr)	
	Post-Anneal Temp.	800 - 900 °C	

Experimental Protocols

The following protocols provide detailed methodologies for the deposition and patterning of **tantalum silicide** films.

4.1 Protocol 1: **Tantalum Silicide** Deposition via DC Magnetron Sputtering

This protocol describes the deposition of a TaSi₂ film from a composite target.

- Substrate Preparation:
 - Begin with clean silicon wafers, which may have patterned polysilicon or exposed source/drain regions.

- Perform a standard pre-deposition clean (e.g., RCA clean) followed by a dilute HF dip to remove any native oxide from silicon surfaces.
- Immediately load wafers into the sputtering system's load lock to minimize re-oxidation.
- System Preparation:
 - Ensure the sputtering chamber is pumped down to a high vacuum base pressure, typically better than 8×10^{-7} Torr.[11]
 - Utilize a high-purity, stoichiometric TaSi₂ sputter target.[12]
 - Pre-sputter the target with the shutter closed for 5-10 minutes to clean the target surface.
- Deposition Process:
 - Introduce high-purity Argon (Ar) as the sputtering gas.
 - Set the chamber pressure to a working pressure between 5 and 7 mTorr.[11]
 - Apply DC power to the target to initiate the plasma and begin deposition.
 - Deposit the film to the desired thickness (e.g., 1000 - 2500 Å), monitored in-situ or timed based on a pre-calibrated deposition rate.[12]
- Post-Deposition Annealing:
 - Transfer the wafers to a furnace or rapid thermal annealing (RTA) system.
 - Anneal the films at a temperature between 800 °C and 1000 °C in an inert atmosphere (e.g., N₂ or Ar).[11] This step is crucial for crystallizing the film and reducing its resistivity to the desired low value.[11][12]

4.2 Protocol 2: **Tantalum Silicide** Deposition via LPCVD

This protocol describes the deposition of a TaSi₂ film using chemical precursors.

- Substrate Preparation:

- Prepare wafers as described in Protocol 4.1, Step 1.
- Load wafers into the furnace tube of the Low-Pressure Chemical Vapor Deposition (LPCVD) reactor.
- System Preparation:
 - Pump the LPCVD reactor tube down to the base pressure.
 - Heat the furnace to the target deposition temperature (e.g., ~600 °C for TaCl₅/SiH₄ chemistry).[3]
 - Heat the tantalum pentachloride (TaCl₅) source to sublime it into the gas phase.
- Deposition Process:
 - Establish a stable, low-pressure environment (e.g., 200-500 mTorr).
 - Introduce the reactant gases, silane (SiH₄) and vaporized TaCl₅, into the reactor tube. The reaction $\text{TaCl}_5 + 2\text{SiH}_4 \rightarrow \text{TaSi}_2 + 5\text{HCl} + 1.5\text{H}_2$ occurs on the wafer surface.
 - Continue the gas flow for the duration required to achieve the target film thickness.
- Post-Deposition Annealing:
 - Perform a post-deposition anneal, similar to Protocol 4.1, Step 4, to stabilize the film properties and achieve low resistivity.

4.3 Protocol 3: Patterning of TaSi₂ using Reactive Ion Etching (RIE)

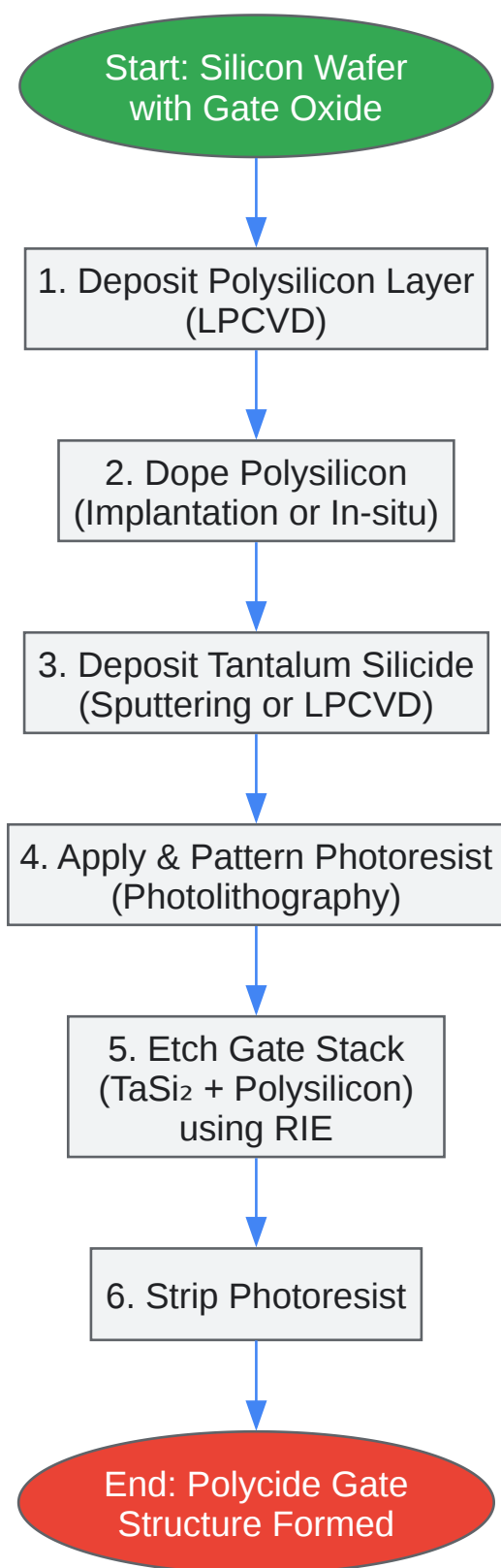
This protocol outlines the steps to anisotropically etch a TaSi₂/Polysilicon gate stack.

- Masking:
 - Apply a suitable photoresist layer over the TaSi₂ film.
 - Use photolithography to pattern the desired gate structures into the photoresist, which now acts as a soft mask.

- System Preparation:
 - Load the patterned wafer into the chamber of a Reactive Ion Etching (RIE) system.
 - Pump the chamber down to a base pressure in the low mTorr range.
- Etching Process:
 - Introduce the etching gases. A common chemistry is a mixture of a fluorocarbon gas and oxygen, such as Carbon Tetrafluoride (CF_4) and O_2 .[\[2\]](#)
 - Typical Parameters:
 - CF_4 Flow Rate: 20-50 sccm
 - O_2 Flow Rate: 5-15 sccm (Oxygen is added to increase the concentration of fluorine radicals, the primary etchant, and to help remove polymer byproducts).
 - RF Power: 100-300 W
 - Pressure: 20-100 mTorr
 - Strike the plasma to initiate etching. The energetic ions provide directionality (anisotropy), while the fluorine radicals chemically etch both the TaSi_2 and the underlying polysilicon.
 - The etch process is typically monitored using an endpoint detection system (e.g., optical emission spectroscopy) to determine when the underlying gate oxide layer is reached.
- Post-Etch Cleaning:
 - Perform a plasma ash in an O_2 plasma to strip the remaining photoresist.
 - Follow with a wet clean to remove any residual etch byproducts from the wafer surface.

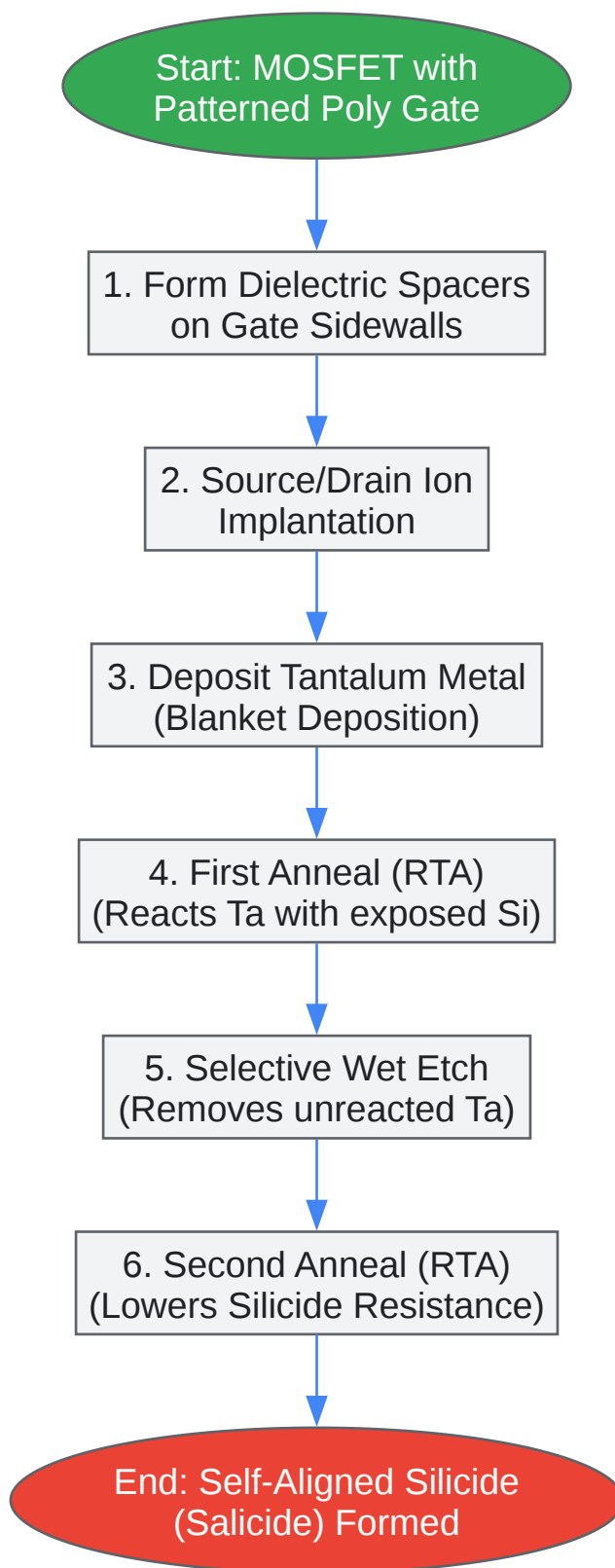
Process and Logic Diagrams

The following diagrams illustrate key workflows and structures involving **Tantalum Silicide** in VLSI.



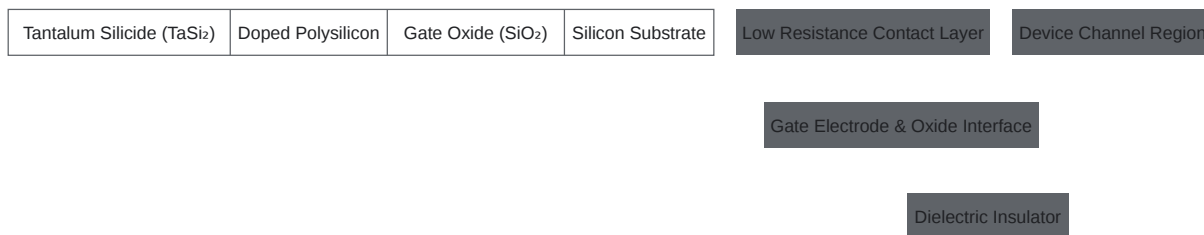
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Caption: Workflow for fabricating a TaSi₂ polycide gate structure.



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Caption: The self-aligned silicide (salicide) formation process flow.



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Caption: Layered structure of a MOSFET with a TaSi₂ polycide gate.

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